molecular formula C7H4Br2N2S B7828929 4,6-Dibromo-2,1-benzothiazol-3-amine

4,6-Dibromo-2,1-benzothiazol-3-amine

Cat. No.: B7828929
M. Wt: 308.00 g/mol
InChI Key: VDEIJZJQYHDIFE-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,1-benzothiazol-3-amine is a chemical compound characterized by its bromine atoms and benzothiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,1-benzothiazol-3-amine typically involves the bromination of benzothiazole derivatives. One common method is the bromination of 2,1-benzothiazol-3-amine using bromine in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, often using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2,1-benzothiazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted benzothiazoles.

Scientific Research Applications

4,6-Dibromo-2,1-benzothiazol-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Dibromo-2,1-benzothiazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzothiazole ring play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

4,6-Dibromo-2,1-benzothiazol-3-amine is similar to other brominated benzothiazoles, such as 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine and 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine. its unique structure and properties set it apart, making it a valuable compound in scientific research and industrial applications.

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Properties

IUPAC Name

4,6-dibromo-2,1-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEIJZJQYHDIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(SN=C21)N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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